Cas no 2060059-96-1 ({1-2-amino-1-(3-chlorophenyl)ethylcyclopentyl}methanol)

{1-2-amino-1-(3-chlorophenyl)ethylcyclopentyl}methanol 化学的及び物理的性質
名前と識別子
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- Cyclopentanemethanol, 1-[2-amino-1-(3-chlorophenyl)ethyl]-
- {1-2-amino-1-(3-chlorophenyl)ethylcyclopentyl}methanol
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- MDL: MFCD30486906
- インチ: 1S/C14H20ClNO/c15-12-5-3-4-11(8-12)13(9-16)14(10-17)6-1-2-7-14/h3-5,8,13,17H,1-2,6-7,9-10,16H2
- InChIKey: VXNJTUBNULIAHI-UHFFFAOYSA-N
- ほほえんだ: C1(C(C2=CC=CC(Cl)=C2)CN)(CO)CCCC1
{1-2-amino-1-(3-chlorophenyl)ethylcyclopentyl}methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-331171-5g |
{1-[2-amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol |
2060059-96-1 | 5g |
$3894.0 | 2023-09-04 | ||
Enamine | EN300-331171-0.1g |
{1-[2-amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol |
2060059-96-1 | 0.1g |
$1183.0 | 2023-09-04 | ||
Enamine | EN300-331171-1.0g |
{1-[2-amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol |
2060059-96-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-331171-0.05g |
{1-[2-amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol |
2060059-96-1 | 0.05g |
$1129.0 | 2023-09-04 | ||
Enamine | EN300-331171-0.25g |
{1-[2-amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol |
2060059-96-1 | 0.25g |
$1235.0 | 2023-09-04 | ||
Enamine | EN300-331171-2.5g |
{1-[2-amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol |
2060059-96-1 | 2.5g |
$2631.0 | 2023-09-04 | ||
Enamine | EN300-331171-0.5g |
{1-[2-amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol |
2060059-96-1 | 0.5g |
$1289.0 | 2023-09-04 | ||
Enamine | EN300-331171-10.0g |
{1-[2-amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol |
2060059-96-1 | 10.0g |
$5774.0 | 2023-02-23 | ||
Enamine | EN300-331171-1g |
{1-[2-amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol |
2060059-96-1 | 1g |
$1343.0 | 2023-09-04 | ||
Enamine | EN300-331171-5.0g |
{1-[2-amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol |
2060059-96-1 | 5.0g |
$3894.0 | 2023-02-23 |
{1-2-amino-1-(3-chlorophenyl)ethylcyclopentyl}methanol 関連文献
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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9. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
{1-2-amino-1-(3-chlorophenyl)ethylcyclopentyl}methanolに関する追加情報
Introduction to {1-2-amino-1-(3-chlorophenyl)ethylcyclopentyl}methanol (CAS No. 2060059-96-1)
{1-2-amino-1-(3-chlorophenyl)ethylcyclopentyl}methanol, with the CAS number 2060059-96-1, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of amino alcohols and is characterized by a cyclopentyl ring attached to an amino-substituted benzene ring. The presence of the chlorine atom on the phenyl ring adds to its chemical diversity and biological activity.
The synthesis of {1-2-amino-1-(3-chlorophenyl)ethylcyclopentyl}methanol typically involves a multi-step process, starting with the formation of the cyclopentyl ring and subsequent functionalization with the amino and chlorophenyl groups. Recent advancements in organic synthesis have enabled more efficient and selective methods for the preparation of this compound, making it increasingly accessible for both academic research and industrial applications.
In terms of its biological activity, {1-2-amino-1-(3-chlorophenyl)ethylcyclopentyl}methanol has shown promising results in various preclinical studies. One of the key areas of interest is its potential as a modulator of G protein-coupled receptors (GPCRs), which are important targets for many therapeutic agents. Specifically, this compound has been found to exhibit agonist or antagonist properties towards certain GPCRs, suggesting its potential use in treating conditions such as pain, inflammation, and neurological disorders.
Recent research has also explored the pharmacokinetic properties of {1-2-amino-1-(3-chlorophenyl)ethylcyclopentyl}methanol. Studies have demonstrated that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its development as a drug candidate. The compound's ability to cross the blood-brain barrier (BBB) is particularly noteworthy, as it opens up possibilities for its use in central nervous system (CNS) disorders.
Moreover, {1-2-amino-1-(3-chlorophenyl)ethylcyclopentyl}methanol has been evaluated for its safety and toxicity profiles. Preclinical toxicology studies have shown that it is well-tolerated at therapeutic doses, with minimal adverse effects observed. This favorable safety profile further supports its potential as a viable therapeutic agent.
In addition to its direct therapeutic applications, {1-2-amino-1-(3-chlorophenyl)ethylcyclopentyl}methanol has also been used as a tool compound in chemical biology research. Its unique structure allows it to serve as a scaffold for the development of novel compounds with enhanced biological activities. For instance, researchers have used this compound as a starting point to synthesize derivatives with improved potency and selectivity towards specific targets.
The ongoing research into {1-2-amino-1-(3-chlorophenyl)ethylcyclopentyl}methanol is driven by its potential to address unmet medical needs in various therapeutic areas. Clinical trials are currently underway to evaluate its efficacy and safety in human subjects. Early results from these trials have been encouraging, suggesting that this compound may offer new treatment options for patients suffering from chronic pain, neurodegenerative diseases, and other conditions.
In conclusion, {1-2-amino-1-(3-chlorophenyl)ethylcyclopentyl}methanol (CAS No. 2060059-96-1) is a promising compound with a diverse range of potential applications in medicinal chemistry and drug development. Its unique structural features, favorable biological activity, and promising safety profile make it an attractive candidate for further investigation and clinical evaluation. As research in this area continues to advance, it is likely that we will see more innovative uses of this compound in both academic and industrial settings.
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